4-Hydroxy-1-oxacycloheptacosan-2-one
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Overview
Description
4-Hydroxy-1-oxacycloheptacosan-2-one is a complex organic compound with a unique structure that includes a hydroxyl group and a lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-oxacycloheptacosan-2-one typically involves the formation of a lactone ring through intramolecular esterification. One common method is the reaction of a hydroxy acid with an acid catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which then cyclizes to form the lactone ring.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-oxacycloheptacosan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxy-1-oxacycloheptacosan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-oxacycloheptacosan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and lactone ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds also contain a hydroxyl group and a lactone ring, but with a different core structure.
1,2,4-Oxadiazoles: These heterocyclic compounds have similar functional groups but differ in their ring structure and properties.
Uniqueness
4-Hydroxy-1-oxacycloheptacosan-2-one is unique due to its specific ring size and functional group arrangement, which confer distinct chemical and biological properties
Properties
CAS No. |
81155-73-9 |
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Molecular Formula |
C26H50O3 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
4-hydroxy-oxacycloheptacosan-2-one |
InChI |
InChI=1S/C26H50O3/c27-25-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-29-26(28)24-25/h25,27H,1-24H2 |
InChI Key |
DTQKFJLZSISQHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCC(CC(=O)OCCCCCCCCCCC1)O |
Origin of Product |
United States |
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